molecular formula C15H24O6 B8043543 3,3,7,7,11,11-Hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione CAS No. 77393-39-6

3,3,7,7,11,11-Hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione

Cat. No.: B8043543
CAS No.: 77393-39-6
M. Wt: 300.35 g/mol
InChI Key: LLSXLEDHMHIIPI-UHFFFAOYSA-N
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Description

3,3,7,7,11,11-Hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, specifically a hexamethyl derivative of 12-crown-3. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is notable for its ability to form strong complexes with lithium cations, making it valuable in various chemical applications .

Properties

IUPAC Name

3,3,7,7,11,11-hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O6/c1-13(2)7-19-11(17)15(5,6)9-21-12(18)14(3,4)8-20-10(13)16/h7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSXLEDHMHIIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C(COC(=O)C(COC1=O)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473275
Record name 1,5,9-Trioxacyclododecane-2,6,10-trione, 3,3,7,7,11,11-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77393-39-6
Record name 1,5,9-Trioxacyclododecane-2,6,10-trione, 3,3,7,7,11,11-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,3,7,7,11,11-Hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione involves the reaction of oxetane or 3,3-dimethyloxetane with appropriate reagents under controlled conditions. The process typically yields the compound in good quantities. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. The synthetic route can be summarized as follows :

    Starting Materials: Oxetane or 3,3-dimethyloxetane.

    Reaction Conditions: Controlled temperature and pressure, use of catalysts.

    Purification: Crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

3,3,7,7,11,11-Hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium salts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3,3,7,7,11,11-Hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione exerts its effects primarily involves its ability to form stable complexes with lithium cations. The molecular structure allows for the encapsulation of lithium ions within the ring, stabilizing them and facilitating their transport and separation. This complexation is driven by the electrostatic interactions between the lithium cations and the ether oxygen atoms in the ring .

Comparison with Similar Compounds

Compared to other crown ethers, 3,3,7,7,11,11-Hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione exhibits stronger complexation with lithium cations due to its hexamethyl substitution. Similar compounds include:

The hexamethyl derivative’s unique structure provides enhanced selectivity and stability in complexation reactions, making it a valuable compound in various applications.

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